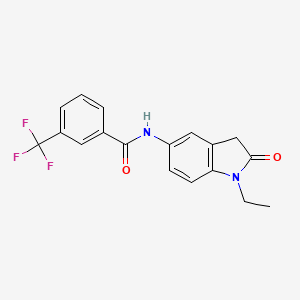

N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

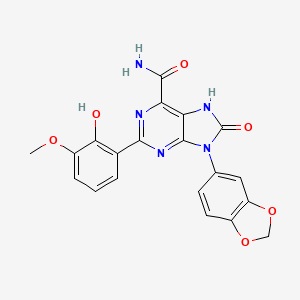

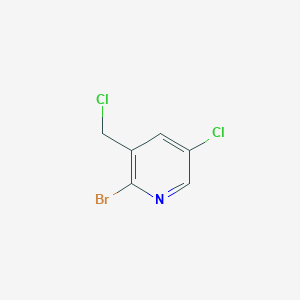

“N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C23H15F3N2O3. It’s a type of benzofuran compound , which are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The average mass of “N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide” is 424.379 Da. Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research by Idrees et al. (2019) demonstrated the synthesis of benzofuran derivatives, showing significant in vitro antibacterial activity against pathogenic microorganisms, including gram-negative strains (E. coli, P. vulgaris, S. typhi) and gram-positive bacterial strain (S. aureus), which could indicate potential applications in developing new antimicrobial agents. Their findings highlight the structural importance of the benzofuran ring for antimicrobial efficacy Idrees, M., Kola, S., & Siddiqui, N. (2019). Rasayan Journal of Chemistry.

Neuroprotective and Antioxidant Effects

Cho et al. (2015) synthesized novel benzofuran derivatives, including the N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, evaluating their neuroprotective and antioxidant activities. These compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting potential applications in treating neurodegenerative diseases Cho, J., Park, C.-H., Lee, Y., Kim, S., Bose, S., Choi, M., Kumar, A. S., Jung, J.-K., & Lee, H. (2015). Biomolecules & Therapeutics.

Sigma Receptor Selectivity

Marriott et al. (2012) explored the synthesis of benzofuran-2-carboxamide ligands, including variants of N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, for their selectivity towards sigma receptors. The study identified ligands with high affinity for sigma-1 receptors, indicating potential for developing selective sigma receptor modulators Marriott, K., Morrison, A. Z., Moore, M. J., Olubajo, O., & Stewart, L. E. (2012). Bioorganic & Medicinal Chemistry.

Anticancer Activity and NF-κB Inhibition

Choi et al. (2015) synthesized benzofuran and dihydrobenzofuran carboxamide derivatives, showing potent cytotoxic activities against several human cancer cell lines and inhibiting NF-κB activity, a factor in cancer cell survival and proliferation. This suggests the compound's potential as a novel scaffold for anticancer agents Choi, M., Jo, H., Park, H., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S., Jung, J.-K., Cho, J., Lee, K., Kwak, J.-H., & Lee, H. (2015). Bioorganic & Medicinal Chemistry Letters.

Zukünftige Richtungen

Benzofuran compounds, including “N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Eigenschaften

IUPAC Name |

N-phenyl-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N2O3/c24-23(25,26)17-12-6-4-10-15(17)21(29)28-19-16-11-5-7-13-18(16)31-20(19)22(30)27-14-8-2-1-3-9-14/h1-13H,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFATQRNYMRSEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2744761.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

![3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2744775.png)

![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)